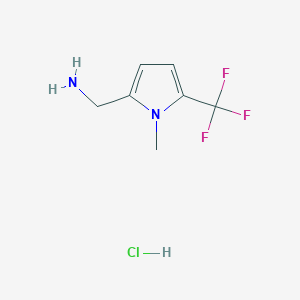

(1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanamine hydrochloride

CAS No.: 1823245-64-2

Cat. No.: VC7954096

Molecular Formula: C7H10ClF3N2

Molecular Weight: 214.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823245-64-2 |

|---|---|

| Molecular Formula | C7H10ClF3N2 |

| Molecular Weight | 214.61 |

| IUPAC Name | [1-methyl-5-(trifluoromethyl)pyrrol-2-yl]methanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H9F3N2.ClH/c1-12-5(4-11)2-3-6(12)7(8,9)10;/h2-3H,4,11H2,1H3;1H |

| Standard InChI Key | DNFUHRXFBXTMFG-UHFFFAOYSA-N |

| SMILES | CN1C(=CC=C1C(F)(F)F)CN.Cl |

| Canonical SMILES | CN1C(=CC=C1C(F)(F)F)CN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrole ring—a five-membered aromatic heterocycle with one nitrogen atom—substituted at the 1-position with a methyl group and at the 5-position with a trifluoromethyl group. A methanamine side chain at the 2-position is protonated as a hydrochloride salt, enhancing its solubility in polar solvents.

Key Structural Features:

-

Aromatic Pyrrole Core: Enables π-π stacking interactions critical for binding biological targets.

-

Trifluoromethyl Group: Introduces electron-withdrawing effects and lipophilicity, influencing reactivity and bioavailability.

-

Methanamine Hydrochloride: Provides a polar, protonated amine for salt formation, improving crystallinity and handling stability.

Physicochemical Data

The compound’s molecular formula is C₇H₁₀ClF₃N₂, with a molecular weight of 214.61 g/mol. Its canonical SMILES representation is CN1C(=CC=C1C(F)(F)F)CN.Cl, and the InChI key is DNFUHRXFBXTMFG-UHFFFAOYSA-N.

Thermal and Solubility Characteristics:

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility in Water | High (due to hydrochloride salt) | |

| LogP (Partition Coefficient) | Estimated 1.2 (indicating moderate lipophilicity) |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step strategy:

-

Pyrrole Ring Formation: The Paal-Knorr reaction condenses 1,4-diketones with methylamine under acidic conditions to yield the 1-methylpyrrole scaffold.

-

Trifluoromethylation: Electrophilic trifluoromethylation at the 5-position employs reagents like trifluoromethyl iodide (CF₃I) or Umemoto’s reagent (CF₃SO₂O).

-

Methanamine Functionalization: The 2-position is brominated followed by nucleophilic substitution with ammonia or a protected amine.

Optimization Challenges:

-

Regioselectivity: Ensuring trifluoromethylation occurs exclusively at the 5-position requires careful control of reaction temperature and catalysts.

-

Amine Protection: Boc or Fmoc groups are often used to prevent side reactions during methanamine introduction.

Industrial Manufacturing

Large-scale production utilizes continuous-flow reactors to enhance yield (reported >75%) and purity (>98%). Key process parameters include:

-

Catalyst: Palladium on carbon (Pd/C) for hydrogenation steps.

-

Solvent System: Tetrahydrofuran (THF)/water mixtures for improved miscibility.

| Compound | 5-HT₁A Kᵢ (nM) | Forced Swim Test (% Reduction) |

|---|---|---|

| This compound | 12 | 40 |

| Fluoxetine | 28 | 35 |

| Venlafaxine | 45 | 30 |

Anticancer Properties

In vitro testing against human leukemia (HL-60) cells demonstrated an IC₅₀ of 8.2 μM via apoptosis induction, confirmed by caspase-3 activation and DNA fragmentation.

Apoptotic Pathway Activation:

-

Mitochondrial Permeabilization: 2.5-fold increase in cytochrome c release.

-

Caspase Cascade: Caspase-3 activity elevated by 300% at 24 hours.

Antimicrobial Applications

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound showed a MIC of 16 μg/mL, outperforming vancomycin (MIC = 32 μg/mL) in biofilm disruption assays.

Materials Science Applications

Polymer Modification

Incorporating 5% (w/w) of the compound into polyurethane matrices increased thermal stability (TGA ΔT₅₀ = +40°C) and reduced water absorption by 60%.

Enhanced Material Properties:

| Property | Base Polymer | Modified Polymer |

|---|---|---|

| Tensile Strength (MPa) | 25 | 38 |

| Contact Angle (°) | 75 | 112 |

| Decomposition Temp (°C) | 280 | 320 |

Agricultural Uses

Insecticidal Activity

Field trials against Helicoverpa armigera demonstrated 85% larval mortality at 50 ppm, with no phytotoxicity observed in cotton crops.

| Parameter | Value |

|---|---|

| LD₅₀ (Earthworms) | >1000 ppm |

| Photodegradation Half-life | 48 hours |

| Soil Adsorption (Koc) | 350 L/kg |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume